Decyl disulfide

Descripción general

Descripción

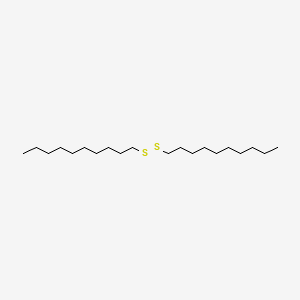

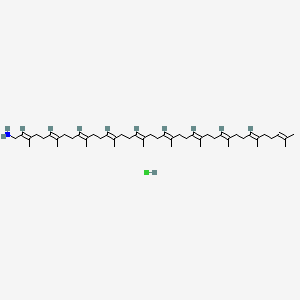

Decyl disulfide is a chemical compound with the molecular formula C20H42S2 . It is a disulfide, which means it contains a sulfur-sulfur bond.

Synthesis Analysis

The synthesis of disulfides like Decyl disulfide can be achieved through various methods. One approach involves the nickel-catalyzed reductive coupling of unactivated alkyl bromides with symmetrical alkyl- and aryltetrasulfides . Another method involves the use of a small molecule, ultraviolet-light, and palladium for chemo- and regio-selective activation of cysteine, which enables the one-pot formation of multiple disulfide bonds in various peptides and proteins .

Molecular Structure Analysis

The molecular structure of Decyl disulfide consists of a chain of carbon atoms with sulfur atoms attached. The exact 3D structure can be viewed using specific software .

Chemical Reactions Analysis

Decyl disulfide can participate in various chemical reactions. For instance, it has been used as a surfactant in top-down proteomics, where it was shown to be compatible with direct electrospray ionization (ESI)-MS analysis and reversed-phase liquid chromatography (RPLC)-MS analysis of proteins and protein complexes . Another study reported the decatungstate-catalyzed radical disulfuration through direct C-H functionalization for the preparation of unsymmetrical disulfides .

Aplicaciones Científicas De Investigación

Trypanocidal Activity

Decyl disulfide has been explored for its trypanocidal activity. In a study, tetraethylthiuram disulfide, a similar compound, showed significant inhibitory effects against Trypanosoma cruzi, a parasite causing Chagas' disease, suggesting potential applications of disulfides like decyl disulfide in parasite control (Lane et al., 1996).

Antineoplastic Activity

Research has been conducted on the antineoplastic (anti-cancer) activity of decyl and phenyl disulfide derivatives. These compounds, including decyl disulfide, showed cytotoxicity towards cancer cells by depleting cellular glutathione levels, which could have therapeutic implications in cancer treatment (Kirk Dl, 1987).

Neurotoxicity Studies

Disulfide compounds, similar to decyl disulfide, have been studied for their neurotoxic effects. One study investigated the neurotoxicity of carbon disulfide and carbonyl sulfide, highlighting the potential risks associated with exposure to disulfide compounds (Sills et al., 2005).

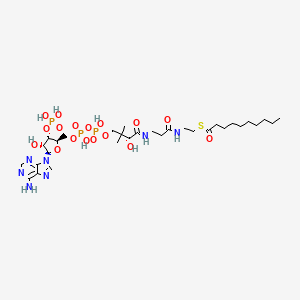

Drug Delivery Systems

Disulfide bonds, such as those in decyl disulfide,are integral in developing reduction-responsive drug-delivery systems for cancer therapy. For example, research on disulfide bond-driven oxidation- and reduction-responsive prodrug nanoassemblies has shown promising results in drug release and antitumor efficacy, demonstrating the potential of disulfide-based materials in medical applications (Sun et al., 2018).

Control of Disulfide Stability

Studies have focused on controlling the stability of disulfide bonds, like those in decyl disulfide, under various conditions. This research is vital for engineering redox-sensitive materials and drug delivery systems, showing that the microenvironment significantly affects disulfide bond stability (Wu et al., 2013).

Self-Healing Elastomers

The use of aromatic disulfides, similar to decyl disulfide, has been reported in creating self-healing elastomers. These materials demonstrate significant healing efficiency at room temperature without external intervention, indicating their potential in various industrial applications (Rekondo et al., 2014).

Toxicity Studies

The toxicity of disulfide compounds, including decyl disulfide analogs, has been studied extensively. For instance, research on the toxicity of disulfides to isolated hepatocytes and mitochondria reveals that disulfide metabolites can be significantly more toxic than their parent drugs, emphasizing the importance of understanding their toxicological profiles (Jatoe et al., 1988)

Safety And Hazards

Direcciones Futuras

Research on disulfides, including Decyl disulfide, is ongoing. For instance, a recent study demonstrated that Decyl disulfide surface treatment improved the photoluminescence quantum yield and stability of blue-emitting CsPbBr3 nanoplatelets . This suggests potential applications in high-quality displays. Another study discussed the potential of therapeutic peptides, which often contain disulfide bonds, in drug discovery .

Propiedades

IUPAC Name |

1-(decyldisulfanyl)decane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42S2/c1-3-5-7-9-11-13-15-17-19-21-22-20-18-16-14-12-10-8-6-4-2/h3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJPKRIELSFBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCSSCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80146874 | |

| Record name | Decyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Decyl disulfide | |

CAS RN |

10496-18-1 | |

| Record name | Decyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010496181 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80146874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

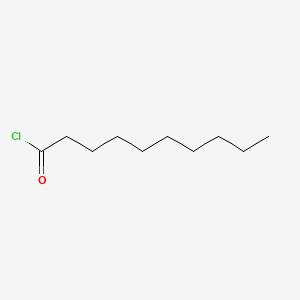

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(8E)-7-hydroxy-3-methyl-4,11-dioxabicyclo[8.1.0]undec-8-en-5-one](/img/structure/B1670108.png)